molecular formula C10H22N2O4S B069233 4-(4-(2-Hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid CAS No. 161308-36-7

4-(4-(2-Hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid

Cat. No. B069233
CAS RN: 161308-36-7
M. Wt: 266.36 g/mol
InChI Key: LOJNFONOHINEFI-UHFFFAOYSA-N
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Description

4-(4-(2-Hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid, also known as HEPBS, is a compound with the molecular formula C10H22N2O4S . It has a molecular weight of 266.36 g/mol .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C10H22N2O4S/c13-9-8-12-6-4-11(5-7-12)3-1-2-10-17(14,15)16/h13H,1-10H2,(H,14,15,16) . The Canonical SMILES representation is C1CN(CCN1CCCCS(=O)(=O)O)CCO .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 266.36 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 7 . The XLogP3-AA is -3.3 .

Scientific Research Applications

  • Synthesis of Organic Compounds :

    • Used as a catalyst in the synthesis of organic compounds like 1-(benzothiazolylamino)phenylmethyl-2-naphthols, providing excellent yields under mild conditions and easy separation for reuse (Pourghasemi Lati et al., 2018).
  • Antimicrobial Properties :

    • Demonstrated antimicrobial and antifungal activities, particularly compounds like 4-(4-carboxypyridinium-1-yl)butane-1-sulfonic acid showing high activity against various bacteria and fungi (Fadda et al., 2016).
  • Pharmaceutical Applications :

    • Explored for potential anti-malarial properties. Certain derivatives have shown promising results in this field (Cunico et al., 2009).
    • Investigated in cancer therapy, particularly for pain treatment and bone marrow stimulation (Theodore et al., 1997).
  • Catalytic Applications :

    • Used in the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones, highlighting its efficiency as a catalyst under solvent-free conditions (Goli-Jolodar et al., 2018).
  • Industrial and Analytical Chemistry :

    • Applied in designing mass-separating agents for the separation of azeotropic mixtures, showing potential in industrial separation processes (Taha, 2016).
    • Explored in the development of buffer systems for biological and chemical analysis, demonstrating its utility in maintaining pH stability (Roy et al., 2002).

properties

IUPAC Name

4-[4-(2-hydroxyethyl)piperazin-1-yl]butane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O4S/c13-9-8-12-6-4-11(5-7-12)3-1-2-10-17(14,15)16/h13H,1-10H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJNFONOHINEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCS(=O)(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433437
Record name HEPBS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(2-Hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid

CAS RN

161308-36-7
Record name HEPBS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEPBS
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of HEPBS?

A1: The molecular formula of HEPBS is C10H22N2O4S, and its molecular weight is 266.37 g/mol. []

Q2: Is there any spectroscopic data available for HEPBS?

A2: While the provided literature doesn't contain specific spectroscopic data, researchers typically characterize HEPBS using techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry. []

Q3: What is the pH range where HEPBS is most effective as a buffer?

A3: HEPBS is a suitable buffer for the physiological pH range, particularly between pH 7 and 9. This makes it valuable for research involving blood, plasma, and other biological systems. [, ]

Q4: How does temperature affect the pH of HEPBS buffer solutions?

A4: The pH of HEPBS buffer solutions changes with temperature. For example, a physiological phosphate buffer solution has a pH of 7.415 at 25°C and 7.395 at 37°C. []

Q5: Can HEPBS be used in reactions involving cyanogen bromide (BrCN)?

A5: Caution is advised when using HEPBS in reactions with BrCN. Research shows that buffers containing hydroxyl groups, like HEPBS, can react with oligodeoxynucleotides in the presence of BrCN, potentially affecting reaction yields. []

Q6: Does HEPBS possess any intrinsic catalytic activity?

A6: Research has shown that Cerium-based Metal-Organic Frameworks (Ce-MOFs) of UiO-66(Ce) exhibit apyrase-like activity, catalyzing the hydrolysis of high-energy phosphate bonds in ATP and ADP. [] This discovery opens up potential applications for Ce-MOFs in modulating ATP/ADP-related physiological processes.

Q7: Can HEPBS be used in studies involving platelet aggregation?

A7: The apyrase-like activity of Ce-MOFs, which catalyze the hydrolysis of ADP, suggests potential applications in inhibiting ADP-induced platelet aggregation. Studies have shown significant inhibition of platelet aggregation when platelet-rich plasma was exposed to biomimetic UiO-66(Ce) films. []

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